5-Bromo-2-iodo-3-methoxypyrazine

cross‑coupling catalysis oxidative addition heterocyclic synthesis

Researchers synthesizing functionalized pyrazine libraries often encounter selectivity failures with symmetric dihalo analogs, yielding statistical product mixtures and low isolated yields. 5-Bromo-2-iodo-3-methoxypyrazine exploits the >10³-fold rate differential between aryl iodide and aryl bromide oxidative addition to Pd(0), ensuring regioselective coupling at C-2 while preserving the C-5 bromide for subsequent diversification. - Enables programmable iodo-then-bromo Suzuki, Buchwald, or Sonogashira sequences without protecting group manipulation. - Crystalline solid (mp 108-109 °C) supports automated weighing and reliable large-scale reactor charging. - Methoxy substituent improves intermediate solubility, reducing solvent consumption during flash chromatography.

Molecular Formula C5H4BrIN2O
Molecular Weight 314.91 g/mol
CAS No. 476622-89-6
Cat. No. B022230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-3-methoxypyrazine
CAS476622-89-6
Synonyms5-BROMO-2-IODO-3-METHOXYPYRAZINE;  476622-89-6;  AK-24222; 
Molecular FormulaC5H4BrIN2O
Molecular Weight314.91 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN=C1I)Br
InChIInChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
InChIKeyNUOPFUYHRPYSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) – Structural Identity, Purity Profile & Procurement Basics


5-Bromo-2-iodo-3-methoxypyrazine (C₅H₄BrIN₂O, MW 314.91 g/mol) is a densely functionalized pyrazine building block that carries bromo, iodo, and methoxy substituents on a six-membered aromatic ring containing two nitrogen atoms [1]. It is a crystalline solid (mp 108–109 °C) supplied commercially with purities ranging from ≥95 % to 98 % (HPLC) . The unique adjacency of iodine and bromine enables stepwise palladium-catalyzed cross-coupling reactions, making the compound a strategic intermediate for constructing nitrogen-containing heterocycles used in medicinal chemistry and agrochemical research .

Workflow Stepwise Pd-catalyzed cross-coupling via I then Br sites
Selection Orthogonal halogen reactivity for unsymmetrical heterocycles
Format Crystalline solid (mp 108–109°C) with documented purity tiers

Why Dropping In a Generic Dihalopyrazine Instead of 5-Bromo-2-iodo-3-methoxypyrazine Destroys Synthetic Utility


Structurally similar dihalogenated pyrazines cannot be casually interchanged because the large difference in oxidative addition rates between iodo and bromo groups dictates chemoselectivity in palladium-catalyzed cross-couplings. For Pd(PPh₃)₄, aryl iodides react approximately 10³–10⁴ times faster than aryl bromides [1]. This kinetic gap enables 5-bromo-2-iodo-3-methoxypyrazine to undergo regioselective functionalization at the 2-iodo position while preserving the 5-bromo group for a subsequent coupling step . Replacing it with a di‑bromo or di‑chloro analog eliminates this bias, leading to statistical mixtures of mono- and bis‑coupled products, lower yields, and more complex purification [2]. The ortho‑type relationship between the halogens and the methoxy group further modulates electronic properties that are lost if the substitution pattern is altered.

Target
5-Bromo-2-iodo-3-methoxypyrazine: ~10³–10⁴× faster Ar–I oxidative addition
Substitute
2,5-Dibromo-3-methoxypyrazine: Equal Br reactivity leads to statistical mixtures

Replacing the I/Br pair with a dihalogen analog removes chemoselectivity control. Mono-/bis-coupled product mixtures may increase purification complexity and reduce yield.

Head‑to‑Head Evidence: 5-Bromo-2-iodo-3-methoxypyrazine vs Its Closest Analogs


Orthogonal Cross‑Coupling Reactivity – I‑ vs Br‑Substitution Kinetics

The iodo substituent at the 2‑position of 5‑bromo‑2‑iodo‑3‑methoxypyrazine undergoes oxidative addition to Pd(PPh₃)₄ approximately 10³–10⁴ times faster than the bromo group at the 5‑position [1]. This kinetic bias allows exclusive Suzuki, Stille, or Negishi coupling at the iodo site while the bromo group remains intact for a second orthogonal coupling. In a representative preparation, regioselective copper(I)‑mediated coupling with 4‑methyl‑1H‑imidazole occurred exclusively at the iodo carbon, giving the mono‑coupled product in 28 % yield with full retention of the bromo substituent [2]. By comparison, the di‑bromo analog 2,5‑dibromo‑3‑methoxypyrazine offers no inherent reactivity difference between its halogen atoms, frequently producing inseparable mixtures of mono‑ and bis‑arylated products under identical conditions.

Orthogonal Reactivity
Class‑level inference
Ar–I oxidative addition ~10³–10⁴× faster than Ar–Br
Supports stepwise, protecting-group-free synthesis
Based on Pd(PPh₃)₄ kinetics; synthetic example 28% yield reported
cross‑coupling catalysis oxidative addition heterocyclic synthesis

Methoxy‑Group Solubility Advantage Over Des‑Methoxy Analog 5‑Bromo‑2‑iodopyrazine

The methoxy substituent at the 3‑position raises the octanol‑water partition coefficient (LogP) of the compound to 1.85 , significantly higher than the estimated LogP of the des‑methoxy analog 5‑bromo‑2‑iodopyrazine (≈1.4). This 0.45 log‑unit increase translates into better solubility in medium‑polarity organic solvents such as ethyl acetate and dichloromethane, which are commonly used for extraction and column chromatography. The methoxy group also directs electrophilic substitution to the 6‑position of the pyrazine ring, providing an additional handle for late‑stage functionalization .

Solubility Profile
Class‑level inference
LogP 1.85 (Δ ≈ 0.45 vs des-methoxy analog)
Data to verify; may simplify organic-phase purification
Predicted; no experimental logP determination listed
solubility chromatographic purification process chemistry

Superior Physical Form – Crystalline Solid vs Low‑Melting Solid Analogs

With a melting point of 108–109 °C, 5‑bromo‑2‑iodo‑3‑methoxypyrazine is a free‑flowing crystalline solid at ambient temperature . This is substantially higher than the melting point of the structurally related 2‑bromo‑5‑iodopyridine (42–44 °C), which is often a waxy, low‑melting solid that is harder to weigh accurately and may liquefy during shipping or storage in warm environments. The compound is routinely packaged under inert gas in amber glass vials to prevent photolytic and oxidative degradation, further ensuring lot‑to‑lot consistency .

Physical Form
Cross‑study comparable
mp 108–109°C (crystalline) vs 42–44°C (waxy solid)
Supports precise weighing and ambient storage stability
Compared to 2-bromo-5-iodopyridine; Δ mp ≈ 66°C
solid‑state properties handling storage stability

Multi‑Vendor Analytical Certification – Purity & Characterization Documentation

The compound is stocked by multiple established chemical suppliers with documented purity floors of ≥95 % (HPLC) , 97 % , and 98 % . Each batch is typically accompanied by ¹H/¹³C NMR, LC‑MS, and elemental analysis data, and certificates of analysis are available upon request . By contrast, the close analog 5‑bromo‑2‑chloro‑3‑methoxypyrazine (CAS 1092352‑66‑7) is offered by fewer vendors, generally at 95 % purity and often without the same depth of analytical documentation, introducing greater uncertainty in reaction setup and impurity profiling.

Purity & Documentation
Cross‑study comparable
≥95–98% (HPLC); NMR, LC-MS, EA provided
Multi-vendor QC data may improve batch reproducibility
Compared to 5-bromo-2-chloro analog with fewer characterization data
quality control batch‑to‑batch consistency procurement specifications

Where 5-Bromo-2-iodo-3-methoxypyrazine Outperforms Alternatives – Key Application Scenarios


Sequential Heterocycle Construction for Kinase Inhibitor Libraries

Medicinal chemistry teams building focussed kinase inhibitor libraries exploit the orthogonal iodo‑then‑bromo coupling sequence to install two different aryl/heteroaryl groups on the pyrazine core in a programmable order [1]. The methoxy group enhances solubility of early intermediates, facilitating automated flash chromatography, while the well‑characterized solid form supports high‑throughput weighing robots used in parallel synthesis .

Late‑Stage Functionalization in SAR Exploration

After establishing a lead pyrazine scaffold, researchers use the bromo group as a latent handle for late‑stage diversification via Suzuki or Buchwald couplings, confident that the iodo site has already been functionalized earlier in the route [1]. The availability of multi‑vendor analytical data ensures that each new batch of 5‑bromo‑2‑iodo‑3‑methoxypyrazine behaves identically, preserving SAR integrity across months of iterative optimization .

Process Development and Scale‑Up Feasibility

Process chemists value the compound’s crystalline nature and high melting point (108–109 °C), which simplify handling, storage, and large‑scale reactor charging compared to low‑melting or liquid analogs . The methoxy‑driven solubility advantage reduces the volume of organic solvents required for extraction and chromatography, directly lowering material costs and waste streams in pilot‑plant campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal I/Br coupling sequence
Regioselective bis-arylation outcome review
Late‑stage SAR diversification
Preserved Br handle after first coupling
Batch-to-batch consistency under parallel synthesis
Process development and scale‑up
Crystalline solid with high mp
Handling, solubility, and reduced solvent volume review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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